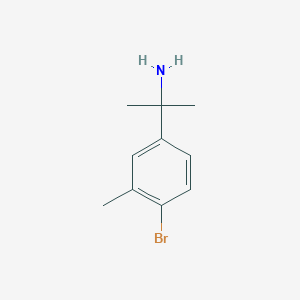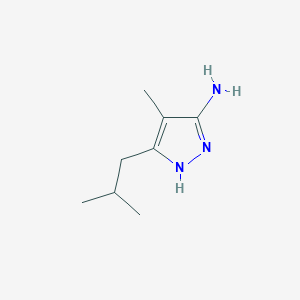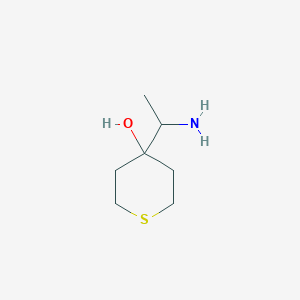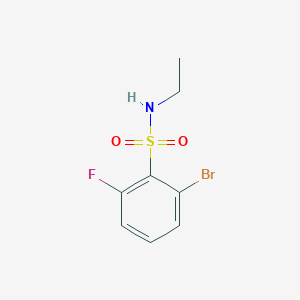
2-(4-Bromo-3-methylphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-methylphenyl)propan-2-amine is an organic compound with the molecular formula C10H14BrN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)propan-2-amine typically involves the bromination of 3-methylacetophenone followed by reductive amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a reducing agent such as sodium borohydride or lithium aluminum hydride for the amination step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(4-Bromo-3-methylphenyl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methyl substitutions on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methylphenyl)propan-2-amine
- 2-(4-Fluoro-3-methylphenyl)propan-2-amine
- 2-(4-Iodo-3-methylphenyl)propan-2-amine
Uniqueness
2-(4-Bromo-3-methylphenyl)propan-2-amine is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14BrN/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6H,12H2,1-3H3 |
InChI Key |
NGHCYTYIRDLKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13273818.png)
![2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13273819.png)

![(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13273824.png)




amine](/img/structure/B13273871.png)


![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole](/img/structure/B13273894.png)
